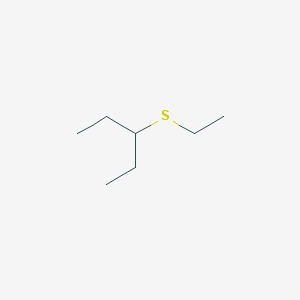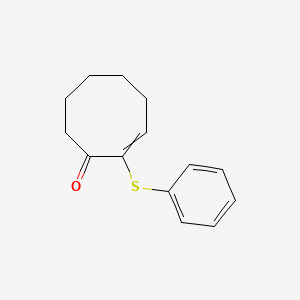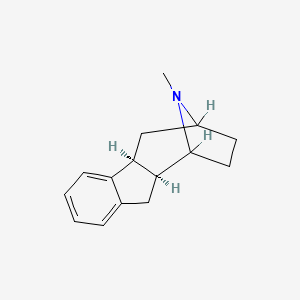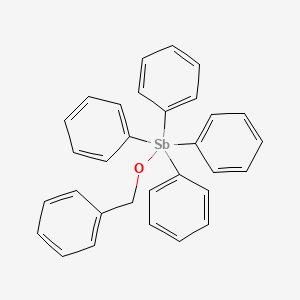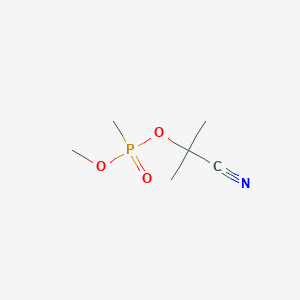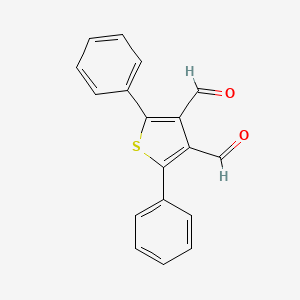
3,4-Thiophenedicarboxaldehyde, 2,5-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Thiophenedicarboxaldehyde, 2,5-diphenyl- is a chemical compound with the molecular formula C18H12O4S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
准备方法
Synthetic Routes and Reaction Conditions
3,4-Thiophenedicarboxaldehyde, 2,5-diphenyl- can be synthesized through several methods. One common approach involves the reaction of 2,5-bis(chloromethyl)thiophene with appropriate reagents under controlled conditions. The Kröhnke method is often employed for this synthesis . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 3,4-Thiophenedicarboxaldehyde, 2,5-diphenyl- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
3,4-Thiophenedicarboxaldehyde, 2,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Thiophenedicarboxylic acids.
Reduction: Thiophenedicarbinols.
Substitution: Halogenated thiophene derivatives.
科学研究应用
3,4-Thiophenedicarboxaldehyde, 2,5-diphenyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism by which 3,4-Thiophenedicarboxaldehyde, 2,5-diphenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the aromatic thiophene ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding.
相似化合物的比较
Similar Compounds
2,5-Thiophenedicarboxaldehyde: A related compound with similar reactivity but different substitution patterns.
2,5-Furandicarboxaldehyde: Another heterocyclic aldehyde with oxygen instead of sulfur in the ring.
2,5-Pyrazinedicarboxaldehyde: Contains a nitrogen heterocycle, offering different chemical properties.
Uniqueness
3,4-Thiophenedicarboxaldehyde, 2,5-diphenyl- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for designing specialized materials and exploring novel chemical reactions.
属性
CAS 编号 |
59611-35-7 |
|---|---|
分子式 |
C18H12O2S |
分子量 |
292.4 g/mol |
IUPAC 名称 |
2,5-diphenylthiophene-3,4-dicarbaldehyde |
InChI |
InChI=1S/C18H12O2S/c19-11-15-16(12-20)18(14-9-5-2-6-10-14)21-17(15)13-7-3-1-4-8-13/h1-12H |
InChI 键 |
DIDCTXIIGKMBID-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=C(S2)C3=CC=CC=C3)C=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


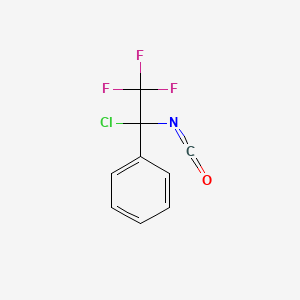
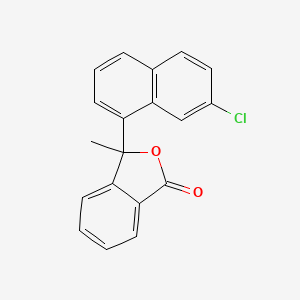
![1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14622113.png)
![2,5-Piperazinedione, 3-[(1S)-1-methylpropyl]-, (3S)-](/img/structure/B14622120.png)

